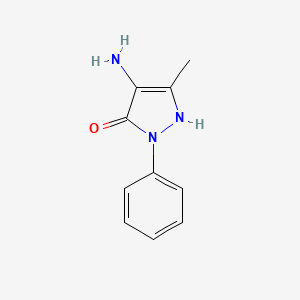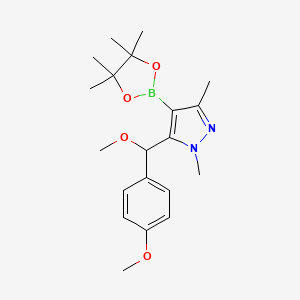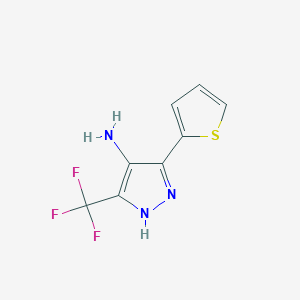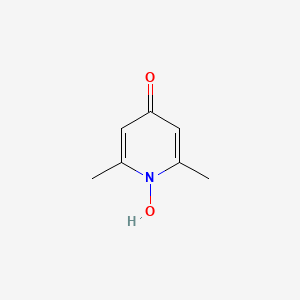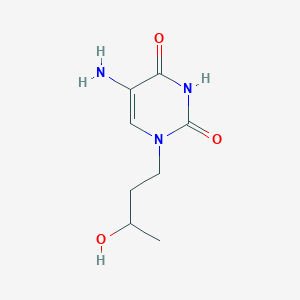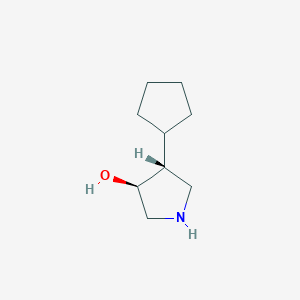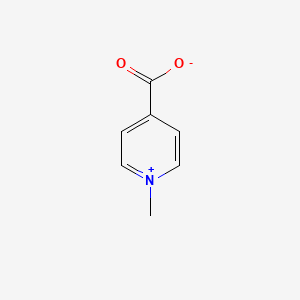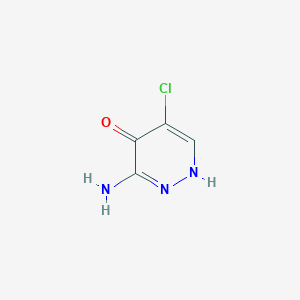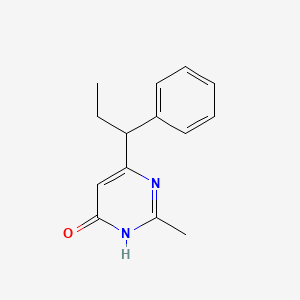![molecular formula C27H35N3O B13344747 2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13344747.png)
2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol is a complex organic compound featuring a cyclohexene ring, an imidazole moiety, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol typically involves multi-step organic reactionsCommon reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while reduction of the imidazole moiety produces reduced imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of 2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with various enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H35N3O |
|---|---|
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
2-[[[(1S,4S,6S)-3-methyl-4-[(4-methyl-1H-benzimidazol-2-yl)methyl]-6-propan-2-ylcyclohex-2-en-1-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C27H35N3O/c1-17(2)23-13-21(14-26-29-24-10-7-8-18(3)27(24)30-26)19(4)12-22(23)16-28-15-20-9-5-6-11-25(20)31/h5-12,17,21-23,28,31H,13-16H2,1-4H3,(H,29,30)/t21-,22-,23-/m0/s1 |
InChI-Schlüssel |
KQRYMPYFRPEGEB-VABKMULXSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)NC(=N2)C[C@@H]3C[C@H]([C@@H](C=C3C)CNCC4=CC=CC=C4O)C(C)C |
Kanonische SMILES |
CC1=C2C(=CC=C1)NC(=N2)CC3CC(C(C=C3C)CNCC4=CC=CC=C4O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B13344666.png)
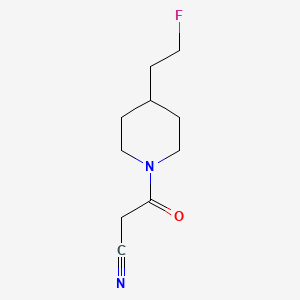
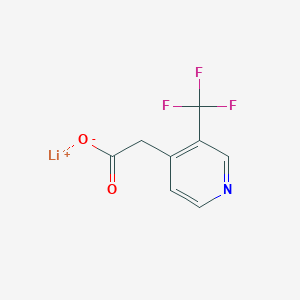
![Spiro[2.6]nonan-4-ylmethanamine](/img/structure/B13344678.png)
